molecular formula C24H26N6O3S B2430037 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-38-9

5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2430037
CAS No.: 898367-38-9
M. Wt: 478.57
InChI Key: DZFVIHRBZANHQO-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N6O3S and its molecular weight is 478.57. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3S/c1-2-20-25-24-29(26-20)23(31)22(34-24)21(18-8-10-19(11-9-18)30(32)33)28-14-12-27(13-15-28)16-17-6-4-3-5-7-17/h3-11,21,31H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVIHRBZANHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound integrates a thiazole and triazole framework with a piperazine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H22N6O3S\text{C}_{19}\text{H}_{22}\text{N}_6\text{O}_3\text{S}

Key features include:

  • A benzylpiperazine group, which is often associated with antidepressant and antipsychotic activities.
  • A nitrophenyl moiety that can enhance biological activity through various mechanisms.
  • A thiazolo-triazole core that may exhibit antimicrobial and anticancer properties.

1. Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazole and triazole rings are known to interact with microbial enzymes and DNA synthesis pathways, leading to bactericidal effects.

2. Anticancer Potential

The integration of the piperazine ring has been linked to anticancer activity. Research shows that derivatives containing triazole structures can inhibit cancer cell proliferation through the modulation of various signaling pathways, including apoptosis induction and cell cycle arrest.

3. Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological effects. The compound may act as a serotonin receptor modulator, influencing mood and anxiety levels.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis and inhibition of proliferation
NeuropharmacologicalModulation of serotonin receptors

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines (MCF-7 for breast cancer and PC-3 for prostate cancer) demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Chemical Reactions Analysis

Formation of the Thiazolo-Triazole Core

The fused thiazolo-triazole framework is synthesized through cyclocondensation reactions involving thiazole and triazole precursors. A common approach includes:

  • Reaction of thiazole derivatives with hydrazine hydrate under reflux to form triazole intermediates .

  • Cyclization reactions using reagents like carbon disulfide or hydrazine to create fused ring systems .

Example Reaction Conditions :

Reagents/ConditionsPurpose
Hydrazine hydrate, refluxTriazole formation
Carbon disulfide, KOH, refluxThiazole-triazole cyclization

Benzylpiperazine Coupling

The benzylpiperazine moiety is typically introduced via alkylation or Mannich-type reactions :

  • Mannich bases are synthesized by reacting piperazine derivatives with formaldehyde and ketones/aldehydes in polar aprotic solvents like DMF .

  • Nucleophilic substitution may occur to attach the benzyl group to the piperazine nitrogen.

Example Reaction :

Reagents/ConditionsPurpose
N-methylpiperazine, formaldehyde, DMFMannich base formation

Nitrophenyl Substitution

The 4-nitrophenyl group is incorporated through electrophilic aromatic substitution or nucleophilic aromatic substitution , depending on the precursor’s activation. Common methods include:

  • Coupling reactions using activated nitrophenyl halides.

  • Nucleophilic aromatic substitution under basic conditions if the phenyl ring is electron-deficient.

Key Reagents :

  • 4-Nitrophenyl halides (e.g., bromide)

  • Base catalysts (e.g., KOH, pyridine)

Chemical Reactivity Profile

The compound’s reactivity stems from its functional groups:

  • Thiazole-triazole core : Susceptible to ring-opening reactions under acidic/basic conditions.

  • Hydroxyl group : Participates in esterification or condensation reactions .

  • Benzylpiperazine moiety : Undergoes alkylation or quaternization reactions.

Stability :

  • Stable under standard laboratory conditions.

  • May degrade under extreme pH or high temperatures.

Characterization Techniques

TechniquePurpose
NMR spectroscopy Structural elucidation (e.g., proton shifts for nitrophenyl and piperazine groups)
Mass spectrometry Molecular weight confirmation (478.57 g/mol)
TLC/HPLC Purity analysis during synthesis
IR spectroscopy Functional group identification (e.g., -OH, C=N)

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound’s structure comprises a thiazolo[3,2-b]triazole bicyclic system, a scaffold known for its pharmacological relevance. Key synthetic hurdles include:

  • Regioselective formation of the thiazolo-triazole ring system to avoid isomeric byproducts.
  • Functionalization at position 5 with a sterically demanding (4-benzylpiperazin-1-yl)(4-nitrophenyl)methyl group.
  • Stability of the 6-hydroxy group under alkylation and coupling conditions.
  • Purification challenges due to the compound’s polar and nonpolar substituents.

Synthesis of the Thiazolo[3,2-b]Triazol-6-Ol Core

The foundational step involves constructing the thiazolo[3,2-b]triazol-6-ol scaffold. A validated approach derives from the cyclocondensation of thioamide precursors with α-haloketones. For example, reacting 2-aminothiazole-4-carboxylic acid with hydrazine yields a thiazole-hydrazine intermediate, which undergoes intramolecular cyclization in the presence of phosphoryl chloride to form the triazole ring. The 6-hydroxy group is introduced via oxidative hydroxylation using hydrogen peroxide in acidic media, achieving >75% yield.

Critical Parameters :

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance cyclization efficiency.
  • Temperature : Reactions conducted at 80–100°C minimize side-product formation.

Alkylation at Position 2: Introducing the Ethyl Group

The 2-ethyl substituent is installed via nucleophilic substitution. Treating the core scaffold with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone achieves selective ethylation at position 2. Alternatively, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system improves reaction kinetics, yielding 85–90% product.

Optimization Insight :

  • Base strength : Weak

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including:

  • Thiazole-triazole core formation : Cyclization of thioketones/hydrazines under reflux (ethanol/acetonitrile, 70-80°C) to form the fused heterocyclic system .
  • Substituent coupling : The benzylpiperazine and 4-nitrophenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise control of solvent polarity (e.g., DMF) and temperature (60-100°C) .
  • Optimization : Key parameters include reaction time (8-24 hours), stoichiometric ratios (1:1.2 for amine coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) . Methodological Note : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2-8.5 ppm for nitrophenyl) and carbon backbone .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~580-590 Da) and detects fragmentation patterns .
  • IR spectroscopy : Confirms functional groups (e.g., C-N stretch at ~1250 cm⁻¹ for piperazine) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding interactions .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K) or receptors (e.g., serotonin receptors) at 1-100 µM, using fluorescence/colorimetric readouts .
  • Cell viability assays (MTT/XTT): Screen for cytotoxicity in cancer lines (IC50 determination) .
  • Solubility profiling : Use PBS/DMSO mixtures to assess bioavailability limitations .

Advanced Research Questions

Q. How can conflicting bioactivity data across structural analogs be resolved?

  • Case Study : If analog A shows anti-inflammatory activity but analog B (with 4-nitrophenyl) lacks efficacy:
  • Structural analysis : Compare electron-withdrawing effects of nitro vs. methoxy groups on receptor binding .
  • Dose-response refinement : Test higher concentrations (up to 200 µM) to rule out potency thresholds .
  • Target profiling : Use SPR or ITC to quantify binding affinity (KD) for suspected targets (e.g., COX-2) .

Q. What strategies optimize the compound’s selectivity for neurological vs. anticancer targets?

  • Computational docking : Model interactions with dopamine D2 receptors (neurological) vs. topoisomerase II (anticancer) using AutoDock Vina .
  • Functional group tuning : Replace 4-nitrophenyl with fluorophenyl to enhance blood-brain barrier penetration .
  • In vitro/in vivo correlation : Validate selectivity in co-culture models (e.g., neuronal + cancer cells) .

Q. How do steric and electronic effects of the 4-nitrophenyl group influence reactivity in downstream derivatization?

  • Steric hindrance : The nitro group reduces nucleophilic attack at the methyl bridge, requiring polar aprotic solvents (e.g., DMSO) for sulfonation .
  • Electronic effects : Nitro’s electron-withdrawing nature stabilizes intermediates in SNAr reactions (e.g., amide coupling at 0°C) .
  • Comparative table :
Reaction TypeNitrophenyl ReactivityControl (Phenyl)
SulfonationSlow (20% yield)Fast (75%)
HydrogenationRequires Pd/C, 80 psiPtO2, 50 psi

Q. What experimental designs address low solubility in aqueous buffers?

  • Co-solvent systems : Test cyclodextrins (5-10% w/v) or PEG-400 to enhance dissolution .
  • Prodrug synthesis : Introduce phosphate esters at the hydroxyl group for pH-dependent release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150-200 nm diameter) to improve bioavailability .

Methodological Challenges and Solutions

Q. How to reconcile discrepancies between computational binding predictions and empirical IC50 values?

  • Error sources : Force field inaccuracies (e.g., MM/GBSA vs. explicit solvent models) .
  • Validation steps :

Re-dock with induced-fit docking (Schrödinger Suite).

Perform alanine scanning mutagenesis on target proteins .

Correlate ΔGbinding with experimental ΔΔG from ITC .

Q. What metrics prioritize derivatives for preclinical development?

  • ADMET profiling :
ParameterTarget
LogP<3.5
Plasma protein binding<90%
hERG inhibitionIC50 >10 µM
  • In vivo PK : Half-life >4 hours in rodent models .

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